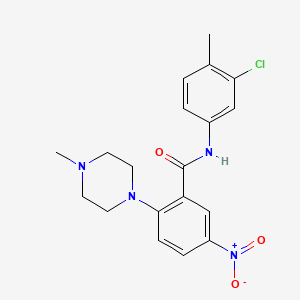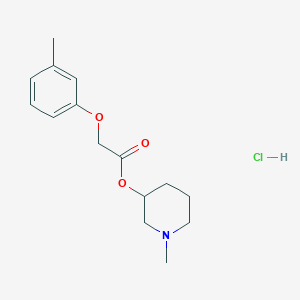
1-(1,3-benzothiazol-2-yl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves one-pot, solvent-free methods, which are advantageous for their operational simplicity, short reaction times, and environmentally benign conditions. For example, the microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives from 2-aminobenzothiazole derivatives highlights the synthetic versatility of benzothiazole compounds (Bhoi et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of benzothiazole derivatives and related compounds often involves various spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, ESI-MS, and X-ray crystallography. These techniques provide detailed insights into the structural features of these compounds, including confirmation of the benzothiazole moiety and the overall molecular geometry.
Chemical Reactions and Properties
Benzothiazole derivatives engage in a variety of chemical reactions, owing to the reactive nature of the benzothiazole ring. These reactions include nucleophilic substitutions, cycloadditions, and condensations, leading to the formation of complex heterocyclic structures with potential biological activities. For instance, the synthesis of benzothiazine-fused pyrrolo[3,4-c]coumarins through the ring-opening of coumarin-based dihydrobenzothiazoles and subsequent cycloaddition with isocyanides demonstrates the chemical reactivity of benzothiazole derivatives under solvent-free conditions (Khoobi et al., 2014).
Propiedades
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-12-6-8-13(9-7-12)10-14-11-17(22)21(18(14)23)19-20-15-4-2-3-5-16(15)24-19/h2-9,14H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAHABABKQPLCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803659 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Cambridge id 7124526 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-ethyl-5-oxo-3-(piperidin-4-ylmethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B4016314.png)

![3-[4-benzyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4016337.png)
![N~2~-(3-chloro-4-methylphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4016342.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide](/img/structure/B4016386.png)

![ethyl 1-{N-[(4-chlorophenyl)sulfonyl]-N-phenylglycyl}-4-piperidinecarboxylate](/img/structure/B4016402.png)
![N-(3-chlorophenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4016407.png)
![{[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonothioyl]thio}acetic acid](/img/structure/B4016411.png)

![5,5'-{[4-(dimethylamino)phenyl]methylene}bis[2-(methylthio)-4,6-pyrimidinediol]](/img/structure/B4016415.png)
![2,2,2-trifluoro-1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4016420.png)
![N-(4-{3-[(1-naphthylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4016427.png)
![4-{[1-(3-methyl-2-pyrazinyl)-3-piperidinyl]carbonyl}morpholine trifluoroacetate](/img/structure/B4016431.png)